molecular formula C12H12BNO4 B13672916 (3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid

(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid

Cat. No.: B13672916
M. Wt: 245.04 g/mol
InChI Key: FWFVBSYWNLEZHU-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the aryl or vinyl group to the palladium catalyst. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid group acts as a nucleophile, transferring its organic group to the electrophilic palladium complex .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pinacol boronic ester
  • Vinylboronic acid

Uniqueness

(3-(Ethoxycarbonyl)isoquinolin-7-yl)boronic acid is unique due to its isoquinoline structure, which imparts specific electronic and steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and potential drug candidates .

Properties

Molecular Formula

C12H12BNO4

Molecular Weight

245.04 g/mol

IUPAC Name

(3-ethoxycarbonylisoquinolin-7-yl)boronic acid

InChI

InChI=1S/C12H12BNO4/c1-2-18-12(15)11-6-8-3-4-10(13(16)17)5-9(8)7-14-11/h3-7,16-17H,2H2,1H3

InChI Key

FWFVBSYWNLEZHU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=CN=C(C=C2C=C1)C(=O)OCC)(O)O

Origin of Product

United States

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